molecular formula C13H13ClFN3O B5628352 N-(2-chloro-6-fluorobenzyl)-6-(methoxymethyl)pyrimidin-4-amine

N-(2-chloro-6-fluorobenzyl)-6-(methoxymethyl)pyrimidin-4-amine

Cat. No. B5628352
M. Wt: 281.71 g/mol
InChI Key: VNQVOLWRVXDCSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidin-amine compounds typically involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation, chlorination, and final condensation steps, highlighting the complexity and intricacy involved in synthesizing such compounds (Huang et al., 2020).

Molecular Structure Analysis

The crystal structure of similar compounds provides insight into their molecular geometry, bond lengths, and angles, which are essential for understanding their chemical behavior. Density Functional Theory (DFT) is often used to optimize geometric parameters and compare them with X-ray diffraction values, giving a comprehensive view of the molecule's structure (Huang et al., 2020).

Chemical Reactions and Properties

Pyrimidin-amine compounds undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex structures with diverse chemical properties. These reactions are influenced by the compound's functional groups, which also dictate its reactivity and interaction with other molecules (Genç et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like X-ray crystallography provide detailed insights into the crystal packing, hydrogen bonding, and molecular interactions within the solid state, contributing to the understanding of its physical properties (Murugavel et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(2-chloro-6-fluorobenzyl)-6-(methoxymethyl)pyrimidin-4-amine and related compounds, such as acidity/basicity, nucleophilicity, and electrophilicity, are crucial for their potential applications in synthesis and drug design. Computational studies, including DFT and molecular docking, can predict these properties and their biological activities, offering a pathway to novel pharmaceuticals and materials (Murugavel et al., 2014).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-6-(methoxymethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c1-19-7-9-5-13(18-8-17-9)16-6-10-11(14)3-2-4-12(10)15/h2-5,8H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQVOLWRVXDCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzyl)-6-(methoxymethyl)pyrimidin-4-amine

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